molecular formula C18H21BrClNO B1525630 3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride CAS No. 1220035-29-9

3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride

Cat. No.: B1525630
CAS No.: 1220035-29-9
M. Wt: 382.7 g/mol
InChI Key: VHFPTOCAVOJPSE-UHFFFAOYSA-N
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Description

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a brominated biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, specific solvents, and precise reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds.

Scientific Research Applications

3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride include:

  • 3-Bromo[1,1’-biphenyl]-4-ol
  • 3-Bromo-1-propanol
  • 3-Bromo-3’-chloro-1,1’-biphenyl

Uniqueness

What sets 3-{[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride apart from these similar compounds is its unique combination of a piperidine ring and a brominated biphenyl group. This structural feature provides distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-[(2-bromo-4-phenylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO.ClH/c19-17-11-16(15-6-2-1-3-7-15)8-9-18(17)21-13-14-5-4-10-20-12-14;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFPTOCAVOJPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-29-9
Record name Piperidine, 3-[[(3-bromo[1,1′-biphenyl]-4-yl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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